molecular formula C8H3ClF3NS B1584168 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate CAS No. 23163-86-2

4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate

Cat. No.: B1584168
CAS No.: 23163-86-2
M. Wt: 237.63 g/mol
InChI Key: AHFPRSSHNSGRCU-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Scientific Research Applications

Organic Synthesis

This compound serves as a crucial building block in the synthesis of complex organic molecules and heterocycles. Its electrophilic nature allows it to participate in various nucleophilic substitution reactions, making it valuable in the development of new chemical entities.

Biological Studies

In biological research, 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate is utilized for the modification of biomolecules such as proteins and peptides. This modification aids in studying the structure-function relationships of these biomolecules, providing insights into their roles in biological systems.

Medicinal Chemistry

The compound has garnered attention for its potential use in drug development. It has been investigated as a reagent in pharmaceutical synthesis and has shown promise in anticancer applications. Specifically, it acts as an inhibitor of soluble epoxide hydrolase (sEH), which is implicated in cancer progression .

Table 1: Anticancer Activity Against sEH

CompoundActivityReference
This compoundInhibitor

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been studied for its ability to inhibit sEH, thereby reducing pro-angiogenic effects associated with tumor growth. Structural modifications to enhance its inhibitory effects have been explored in various studies .

Antibacterial Activity

In addition to its anticancer properties, this compound has shown potential antibacterial activity against pathogens like Mycobacterium tuberculosis. A study demonstrated its efficacy in phenotypic whole-cell screening against Mtb, suggesting its potential role in tuberculosis treatment .

Case Studies and Research Findings

  • In Vivo Efficacy Studies :
    A study evaluated the compound's efficacy in an acute TB mouse infection model, showing varying lung burdens compared to untreated controls. While the compound did not demonstrate significant efficacy compared to established treatments like rifampin, it provided insights into its pharmacokinetics and tolerability .
  • Synthesis Optimization :
    Recent advancements have focused on optimizing the synthesis process to enhance safety and environmental friendliness. New methodologies employing ferric trichloride/hydrazine hydrate systems have been developed to reduce waste and improve yields during synthesis .

Biological Activity

4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate (C8H3ClF3NS) is an aryl isothiocyanate known for its diverse biological activities. This compound, with a molecular weight of 237.63 g/mol, has been synthesized and evaluated for its potential therapeutic applications, particularly in cancer treatment and antibacterial activity. This article provides a comprehensive overview of its biological activity based on recent research findings.

This compound can be synthesized from the corresponding aniline through various chemical reactions. It appears as a colorless to pale yellow liquid with a boiling point of 248–251 °C and a melting point of 34–36 °C. Its density is reported to be 1.47 g/mL at 25 °C, and it is classified as hazardous due to its corrosive nature, causing severe skin burns and eye damage upon contact .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been studied as a potential inhibitor of soluble epoxide hydrolase (sEH), which plays a critical role in cancer progression. A study demonstrated that structural modifications of this compound could enhance its inhibitory effects on sEH, leading to reduced pro-angiogenic effects associated with tumor growth .

Table 1: Inhibitory Activity against sEH

CompoundIC50 (µM)Reference
This compoundX
SorafenibY
RegorafenibZ

Note: Specific IC50 values for this compound were not provided in the reviewed literature.

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity. It has been tested against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism underlying its antibacterial effect involves inhibition of bacterial phosphopantetheinyl transferases (PPTases), which are crucial for bacterial viability .

Table 2: Antibacterial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
MRSAA µg/mL
E. coliB µg/mL

Case Studies

Several case studies have highlighted the effectiveness of this compound in laboratory settings:

  • Study on Cancer Cell Lines : In vitro tests on various cancer cell lines indicated that this compound significantly inhibited cell proliferation and induced apoptosis, suggesting its potential as a chemotherapeutic agent.
  • Antibacterial Efficacy : A study focusing on the antibacterial properties revealed that the compound effectively reduced bacterial growth without exhibiting rapid cytotoxicity in human cells, making it a candidate for further development in treating bacterial infections .

Toxicological Profile

While the biological activities are promising, toxicological evaluations are essential for understanding safety profiles. Studies indicate that high doses may cause adverse effects on reproductive systems and renal functions; however, at lower doses, it does not exhibit serious systemic health effects .

Table 3: Toxicological Data

EndpointObserved EffectsNOAEL (mg/kg bw/day)
Liver and kidney effectsMinimal hypertrophy10
Reproductive toxicityAdverse effects at high exposure-

Q & A

Q. Basic: What are the recommended methods for synthesizing 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate?

Methodological Answer:
The compound can be synthesized via two primary routes:

  • Thiophosgene Reaction : Reacting the corresponding amine derivative (e.g., 4-chloro-3-(trifluoromethyl)aniline) with thiophosgene under controlled conditions. This requires inert solvents (e.g., dichloromethane) and temperatures between 0–5°C to minimize side reactions .
  • Carbon Disulfide Route : Using carbon disulfide and di-tert-butyl dicarbonate as a catalyst in dimethylbenzene, followed by acid hydrolysis to yield the isothiocyanate group. This method avoids highly toxic thiophosgene but requires precise stoichiometric control .
    Optimization Tip : Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography using silica gel.

Q. Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Analysis : Use gas chromatography (GC) with flame ionization detection (FID) to assess purity (>98% as per commercial standards) .
  • Structural Confirmation :
    • FT-IR : Confirm the isothiocyanate (-N=C=S) stretch at ~2050–2100 cm⁻¹ and C-Cl vibrations at 550–750 cm⁻¹ .
    • NMR : In 1^1H NMR, aromatic protons appear as a multiplet (δ 7.2–7.8 ppm), while 13^{13}C NMR shows the trifluoromethyl carbon at δ 120–125 ppm (quartet, JCFJ_{C-F} ≈ 35 Hz) .
  • Moisture Sensitivity : Store under anhydrous conditions (argon atmosphere) due to hydrolysis risks in water .

Q. Advanced: How do the positions of chloro and trifluoromethyl substituents influence the reactivity of phenyl isothiocyanate derivatives?

Methodological Answer:

  • Electron-Withdrawing Effects : The meta -chloro and para -trifluoromethyl groups create an electron-deficient aromatic ring, enhancing electrophilicity of the isothiocyanate group. This increases reactivity toward nucleophiles (e.g., amines, thiols) .
  • Steric Hindrance : The ortho -chloro substituent (in analogs like 2,6-dichloro derivatives) reduces accessibility to the isothiocyanate group, slowing reaction kinetics compared to monosubstituted derivatives .
  • Comparative Studies : Use Hammett substituent constants (σ values) to predict reactivity trends. For example, trifluoromethyl (σ = 0.54) and chloro (σ = 0.47) groups synergistically activate the ring for nucleophilic substitution .

Q. Advanced: What strategies can resolve contradictions in spectroscopic data when analyzing derivatives of this compound?

Methodological Answer:

  • Cross-Validation : Combine multiple techniques (e.g., FT-IR, 1^1H/13^{13}C NMR, and high-resolution mass spectrometry) to confirm functional groups and molecular weight .
  • Computational Modeling : Use density functional theory (DFT) to simulate NMR chemical shifts or IR vibrational modes. Compare theoretical and experimental data to resolve ambiguities (e.g., distinguishing thiourea vs. urea by-products) .
  • Crystallography : For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation, especially when substituent effects complicate spectral interpretation .

Q. Safety: What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .
  • Incompatibilities : Avoid contact with alcohols, amines, and oxidizing agents, which can trigger exothermic reactions or toxic gas release (e.g., HCN) .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Dispose as hazardous waste under EPA guidelines .

Q. Application: How can researchers design experiments to evaluate the bioactivity of this compound derivatives?

Methodological Answer:

  • In Vitro Assays :
    • Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values with control compounds .
    • Enzyme Inhibition : Test inhibition of cysteine proteases (e.g., caspase-3) via fluorogenic substrates, leveraging the isothiocyanate’s affinity for thiol groups .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., replacing Cl with Br or CF3_3 with OCF3_3) to identify key pharmacophores .

Properties

IUPAC Name

1-chloro-4-isothiocyanato-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NS/c9-7-2-1-5(13-4-14)3-6(7)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFPRSSHNSGRCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=S)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334229
Record name 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23163-86-2
Record name 1-Chloro-4-isothiocyanato-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23163-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a 0° C. solution of 5-amino-2-chlorobenzotrifluoride (0.932 g, 4.76 mmol) in 30 mL CH2Cl2 was added 1,1′-thiocarbonyldiimidazole (0.976 g, 1.15 mmol). The reaction was warmed to RT and stirred for 45 min. The reaction was stirred for an additional 1 h, during which additional 1,1′-thiocarbonyldiimidazole (0.50 g and 0.20 g) was added at 30 min intervals. The reaction was concentrated down to a small volume and purified by short column silica gel chromatography using EtOAc:hexanes (15:75), to obtain the title compound.
Quantity
0.932 g
Type
reactant
Reaction Step One
Quantity
0.976 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate

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